molecular formula C13H14N2O5 B15237845 (3S,7R)-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid

(3S,7R)-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid

Cat. No.: B15237845
M. Wt: 278.26 g/mol
InChI Key: MOMJKOIGKKZOKT-HQJQHLMTSA-N
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Description

(3S,7R)-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[84003,8]tetradeca-10,13-diene-13-carboxylic acid is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,7R)-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. Common synthetic routes may involve cyclization reactions, oxidation, and esterification under controlled conditions. Specific reagents and catalysts are often employed to achieve the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be utilized to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S,7R)-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3S,7R)-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be studied for its potential biological activity. Researchers investigate its interactions with various biomolecules and its effects on biological systems.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its unique structure may offer new avenues for drug development, particularly in targeting specific molecular pathways.

Industry

In industrial applications, this compound may be used in the synthesis of specialty chemicals, polymers, and other materials with unique properties.

Mechanism of Action

The mechanism of action of (3S,7R)-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Properties

Molecular Formula

C13H14N2O5

Molecular Weight

278.26 g/mol

IUPAC Name

(3S,7R)-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid

InChI

InChI=1S/C13H14N2O5/c1-7-2-3-20-11-6-14-5-8(13(18)19)10(16)4-9(14)12(17)15(7)11/h4-5,7,11H,2-3,6H2,1H3,(H,18,19)/t7-,11+/m1/s1

InChI Key

MOMJKOIGKKZOKT-HQJQHLMTSA-N

Isomeric SMILES

C[C@@H]1CCO[C@@H]2N1C(=O)C3=CC(=O)C(=CN3C2)C(=O)O

Canonical SMILES

CC1CCOC2N1C(=O)C3=CC(=O)C(=CN3C2)C(=O)O

Origin of Product

United States

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